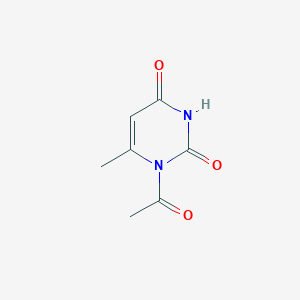![molecular formula C20H14O4 B15212458 5,5'-Diphenyl-[3,3'-bifuran]-2,2'(3H,3'H)-dione](/img/structure/B15212458.png)
5,5'-Diphenyl-[3,3'-bifuran]-2,2'(3H,3'H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Diphenyl-[3,3’-bifuran]-2,2’(3H,3’H)-dione is an organic compound characterized by its unique bifuran structure with diphenyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Diphenyl-[3,3’-bifuran]-2,2’(3H,3’H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of bifuran derivatives and diphenyl ketones, which undergo cyclization in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Diphenyl-[3,3’-bifuran]-2,2’(3H,3’H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bifuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted bifuran compounds with various functional groups.
Aplicaciones Científicas De Investigación
5,5’-Diphenyl-[3,3’-bifuran]-2,2’(3H,3’H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism by which 5,5’-Diphenyl-[3,3’-bifuran]-2,2’(3H,3’H)-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, its derivatives may inhibit enzyme activity or interfere with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3H,3’H-5,5’-Bibenzo[d][1,2,3]triazole: This compound shares a similar bifuran structure but with different functional groups.
3,5-Diphenyl-1H-pyrazole: Another compound with a diphenyl group, but with a pyrazole ring instead of a bifuran ring.
Uniqueness
5,5’-Diphenyl-[3,3’-bifuran]-2,2’(3H,3’H)-dione is unique due to its specific bifuran structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C20H14O4 |
|---|---|
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
3-(2-oxo-5-phenyl-3H-furan-3-yl)-5-phenyl-3H-furan-2-one |
InChI |
InChI=1S/C20H14O4/c21-19-15(11-17(23-19)13-7-3-1-4-8-13)16-12-18(24-20(16)22)14-9-5-2-6-10-14/h1-12,15-16H |
Clave InChI |
NBMOGGOPTOETOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(C(=O)O2)C3C=C(OC3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(3S)-N-cyclobutyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15212464.png)

